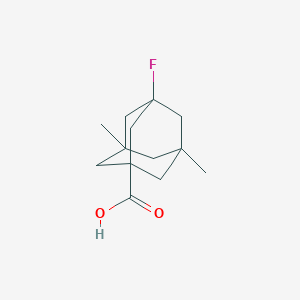
3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is a fluorinated derivative of adamantane, characterized by its unique structural features which influence its chemical and physical properties. The presence of fluorine and methyl groups on the adamantane framework significantly alters the molecule's reactivity and interaction capabilities.
Synthesis Analysis
The synthesis of fluorinated adamantane derivatives often involves multi-step organic reactions, including fluorination, methylation, and carboxylation processes. While specific synthesis pathways for 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid are not detailed in the available literature, analogous compounds, such as fluorinated cyclopentane and cyclopropane carboxylic acids, have been synthesized through methods like direct fluorination, nucleophilic substitution, and carboxylation reactions (Sloan & Kirk, 1997).
Scientific Research Applications
Radiolabeling and Biological Evaluation
3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid and related compounds have been explored in the field of radiolabeling for PET imaging agents. For example, the synthesis, radiolabeling, and biological evaluation of various stereo-isomers of fluoro-cyclopentane carboxylic acids have been conducted. These compounds, after being radiolabeled, have shown promise in tumor imaging in gliosarcoma and prostate carcinoma models, highlighting their potential in medical diagnostics and cancer research (Pickel et al., 2021).
Synthesis and Chemical Reactions
The synthesis of various fluorinated carboxylic acids, including those similar to 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, has been a significant area of research. For instance, the synthesis of mono- and difluoronaphthoic acids, which are structurally related, has been described, showcasing the diverse chemical reactions and synthetic pathways available for such compounds (Tagat et al., 2002).
Synthesis of Functionalized Adamantanes
Research on the synthesis of functionalized adamantanes from fluoroadamantanes has been conducted. This includes the selective introduction of various functional groups to the adamantane skeleton, demonstrating the versatility of these compounds in chemical synthesis and the potential for creating a wide range of derivatives with varied properties (Aoyama & Hara, 2009).
Fluorination of Heteroaromatic Carboxylic Acids
The fluorination of heteroaromatic carboxylic acids, including the generation of fluorinated dimer products, has been studied. This research is relevant to understanding the chemical properties and reactions of compounds like 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, particularly in the context of synthesizing novel fluorinated compounds (Yuan et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray . In case of inadequate ventilation, respiratory protection should be worn .
Mechanism of Action
The presence of the carboxylic acid group (-COOH) suggests that it can participate in hydrogen bonding, which can influence its interaction with biological targets. The fluorine atom and the two methyl groups attached to the adamantane ring could potentially influence the compound’s lipophilicity and thus its ability to cross cell membranes .
properties
IUPAC Name |
3-fluoro-5,7-dimethyladamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICNDQGYOZXKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)
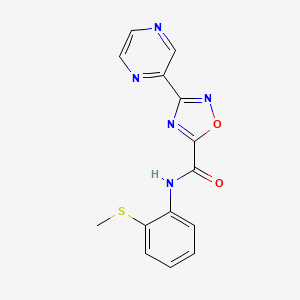
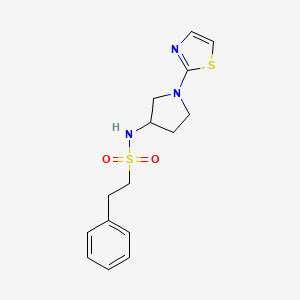
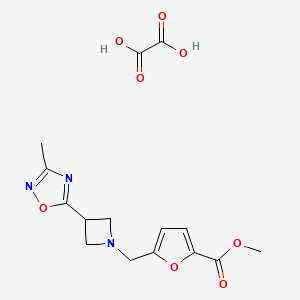
![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)
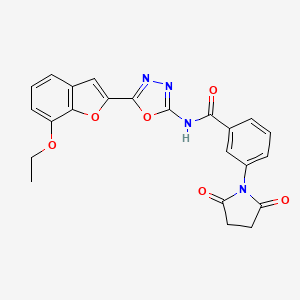
![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)